molecular formula C6H10O B045756 Cyclohexanone CAS No. 108-94-1

Cyclohexanone

Cat. No. B045756
CAS RN: 108-94-1
M. Wt: 98.14 g/mol
InChI Key: JHIVVAPYMSGYDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclohexanone can be synthesized through several methods, highlighting its accessibility from both renewable resources and petrochemicals. One notable approach involves the oxidation of cyclohexanol, often using hydrogen peroxide as the oxidizing agent. This method is considered green due to its mild conditions and the use of environmentally friendly oxidants. For instance, a study demonstrated the efficient synthesis of cyclohexanone from cyclohexanol using hydrogen peroxide and catalysis by ammonium metavanadate and hexadecyltrimethylammonium bromide, achieving a yield of 68% (Jin Chun-xue, 2005). Another method involves the transition metal-free oxidative dehydrogenative aromatization of cyclohexanones, derived from lignin biomass, underscoring the sustainable aspect of cyclohexanone production (Kun Deng, Huawen Huang, G. Deng, 2021).

Molecular Structure Analysis

Cyclohexanone's molecular structure is characterized by a six-membered ring containing a single ketone group. This functional group plays a crucial role in its reactivity and physical properties. The structure has been extensively analyzed through various spectroscopic methods, including NMR, FT-IR, MS, and X-ray crystallography, to confirm its composition and understand its behavior in chemical reactions. For example, spectroscopic investigations and molecular docking studies have been conducted on derivatives of cyclohexanone to explore its structural intricacies and potential biological activities (A. Barakat et al., 2015).

Scientific Research Applications

  • Chemical Synthesis : Cyclohexanone is pivotal in constructing functionalized arenes and benzoheteroarenes through transition metal-free oxidative dehydrogenative aromatization (Deng, Huang, & Deng, 2021).

  • Electrochemistry : It enhances the linearity of electrogenerated chemiluminescence intensity and suppresses surface films at platinum electrodes in non-aqueous media (Kim & Faulkner, 1988).

  • Zoology and Animal Behavior : It may provide chemical information to female Asian elephants, particularly regarding their state of musth (Perrin & Rasmussen, 1994).

  • Industrial Applications : Used as a chemical intermediate and solvent for resins, lacquers, dyes, and insecticides (Fisher & VanPeppen, 2000).

  • Textile Industry : Important feedstock for the production of caprolactam and adipic acid, precursors for Nylon-6 and Nylon-6,6 (Kragten, Hansen, & Nener, 1993).

  • Alternative Fuel : As an alternative fuel or blending component, it reduces greenhouse gas and particulate emissions from internal combustion engines (He et al., 2018).

  • Thermal Hazard Investigation : Advanced methodology for investigating the thermal hazard of complex chemical reactions, including cyclohexanone peroxide, with applications in analyzing fire and explosion risks (Zang, Qian, Huang, & Shu, 2013).

  • Biocatalysis : Bacterial cyclohexanone monooxygenases catalyze the enantioselective oxidation of organic sulfur compounds to sulfoxides (Colonna, Gaggero, Pasta, & Ottolina, 1996).

  • Pharmaceutical and Agrochemical Industries : Numerous applications in these industries (Amalanathan et al., 2008).

  • Wastewater Treatment : Treatment of cyclohexanone wastewater using oleic acid and biochemical research to reach emission standards (Jiang Wen-qiang, 2011).

Safety And Hazards

Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract . It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone, especially in an industrial setting .

Future Directions

As a vital industrial chemical, research is ongoing to improve the production processes of cyclohexanone, aiming at increased efficiency and reduced environmental impact . Furthermore, novel applications of cyclohexanone in various fields, such as renewable energy and material science, are being explored .

properties

IUPAC Name

cyclohexanone
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InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2
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InChI Key

JHIVVAPYMSGYDF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(=O)CC1
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Molecular Formula

C6H10O
Record name CYCLOHEXANONE
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Related CAS

9003-41-2
Record name Cyclohexanone, homopolymer
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DSSTOX Substance ID

DTXSID6020359
Record name Cyclohexanone
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Molecular Weight

98.14 g/mol
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Physical Description

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.
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Boiling Point

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F
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Flash Point

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15%
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95
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URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg
Record name CYCLOHEXANONE
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Product Name

Cyclohexanone

Color/Form

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ...

CAS RN

108-94-1, 9003-41-2
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Melting Point

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
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29 g
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0.015 g
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lignin
Quantity
0 (± 1) mol
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reactant
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lignin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone
Reactant of Route 2
Cyclohexanone
Reactant of Route 3
Cyclohexanone
Reactant of Route 4
Cyclohexanone
Reactant of Route 5
Cyclohexanone
Reactant of Route 6
Cyclohexanone

Citations

For This Compound
202,000
Citations
H Chen, J Sun - Journal of Industrial and Engineering Chemistry, 2021 - Elsevier
Cyclohexanone from phenol attractively meets the requirements of green chemistry, through catalytic selective hydrogenation, the prevalent methodology in rapid progress recently. In …
Number of citations: 43 www.sciencedirect.com
PK Gupta, WH Lawrence, JE Turner, J Autian - Toxicology and applied …, 1979 - Elsevier
… to both acetone and cyclohexanone. These reports suggest cyclohexanone may pose some … to extend the scope of knowledge concerning the toxicological properties of cyclohexanone. …
Number of citations: 55 www.sciencedirect.com
CC Ryerson, DP Ballou, C Walsh - Biochemistry, 1982 - ACS Publications
… insertion reaction on cyclohexanone is effected, this paper … the enzymatic oxygenation of cyclohexanone. A BaeyerVilliger … cyclohexanone (eq 4a) or in the absence of cyclohexanone …
Number of citations: 282 pubs.acs.org
AS Cieplak - Journal of the American Chemical Society, 1981 - ACS Publications
… Stereochemistry of nucleophilic addition to cyclohexanone is … and electron donation from the cyclohexanone aCc and oCh bonds … nucleophilic additions to cyclohexanone such as metal …
Number of citations: 711 pubs.acs.org
E Romero, JRG Castellanos, A Mattevi… - Angewandte Chemie …, 2016 - Wiley Online Library
… was mixed with cyclohexanone in air-… of cyclohexanone (Figure 2 B and Figure S7). The rate of formation of the peroxyflavin was not influenced by the presence of cyclohexanone, while …
Number of citations: 117 onlinelibrary.wiley.com
JD Stewart - Curr Org Chem, 1998 - books.google.com
… NCIB 9871 cyclohexanone monooxygenase catalyzes the … catalyzed by cyclohexanone monooxygenase published … hindered the acceptance of cyclohexanone monooxygenase as a …
Number of citations: 258 books.google.com
A Hajra, Y Wei, N Yoshikai - Organic letters, 2012 - ACS Publications
… Here, we report that a variety of cyclohexanone imines, either preformed or formed in situ from the corresponding ketones and amines, undergo dehydrogenative aromatization to afford …
Number of citations: 134 pubs.acs.org
H Liu, T Jiang, B Han, S Liang, Y Zhou - science, 2009 - science.org
… is unstable and isomerizes rapidly to form cyclohexanone (23); cyclohexanone can then be further hydrogenated to form cyclohexanol. Cyclohexanone and cyclohexanol were the only …
Number of citations: 628 www.science.org
D Sheng, DP Ballou, V Massey - Biochemistry, 2001 - ACS Publications
… oxygenation of cyclohexanone. In the course of these studies, the K d for cyclohexanone to the … We have also shown that cyclohexanone and NADP bind very tightly to the form of CHMO …
Number of citations: 333 pubs.acs.org
W Mu, JM Herrmann, P Pichat - Catalysis Letters, 1989 - Springer
… A brief report pointed out the oxidation of neat-liquid cyclohexane to cyclohexanone and … , the studies of the effects of various parameters will refer to the formation of cyclohexanone. …
Number of citations: 284 link.springer.com

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